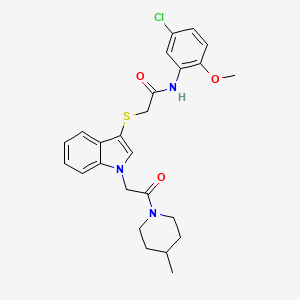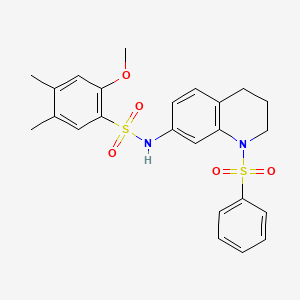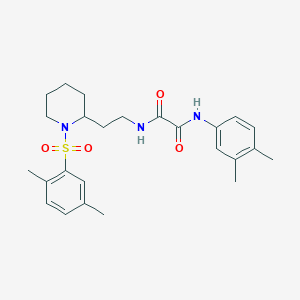
3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde is a chemical compound with the molecular formula C9H7NO3. It is a member of the benzoxazine family, which is known for its diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with an aldehyde group.
Wirkmechanismus
Target of Action
. These enzymes play crucial roles in the immune response and coagulation pathways, respectively.
Mode of Action
. This inhibition could potentially alter the activity of these enzymes, leading to changes in the immune response and coagulation pathways.
Result of Action
They have also shown potential as human leucocyte elastase and C1r serine protease inhibitors .
Vorbereitungsmethoden
The synthesis of 3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde typically involves the condensation of 2-aminophenol with salicylaldehyde, followed by the oxidation of the resulting Schiff base. The detailed synthetic route includes the following steps:
Condensation Reaction: Dissolve 2-aminophenol and salicylaldehyde in acetic acid.
Heating: Heat the mixture to facilitate the condensation reaction.
Cooling: Cool the reaction mixture to room temperature.
Filtration: Filter the precipitate formed during the reaction.
Drying: Dry the precipitate under vacuum to obtain the Schiff base intermediate.
Oxidation: Oxidize the Schiff base to form this compound.
Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzoxazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antimicrobial and antioxidant properties.
Medicine: Derivatives of this compound have shown potential in pharmaceutical applications, including antifungal and antimicrobial effects.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Vergleich Mit ähnlichen Verbindungen
3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde can be compared with other benzoxazine derivatives, such as:
3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.
3,4-dihydro-2H-1,4-benzoxazin-3-one: Lacks the aldehyde group and has different chemical properties.
4H-benzo[d][1,3]oxazine: Another benzoxazine derivative with different substitution patterns and biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
3-oxo-4H-1,4-benzoxazine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-4-6-2-1-3-7-9(6)10-8(12)5-13-7/h1-4H,5H2,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQERLCYNQAMNLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CC=C2O1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2373667.png)

![3-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one](/img/structure/B2373671.png)



![6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2373677.png)
![4-((2-chloro-6-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2373679.png)


![3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2373684.png)



